
trans-Stilbene oxide
Overview
Description
trans-Stilbene oxide (TSO), chemically known as (1R,2S)-1,2-diphenyloxirane, is an epoxide derivative of trans-stilbene. It is synthesized via epoxidation of trans-stilbene using peracetic acid or perbenzoic acid under controlled conditions, yielding a crystalline product with a melting point of 68–70°C after purification . TSO is commercially available and widely utilized in organic synthesis, catalysis, and pharmacological research. Its significance stems from its role as a potent inducer of phase II detoxification enzymes, including epoxide hydrolase, DT-diaphorase, and CYP-450 isoforms, which are critical in xenobiotic metabolism . Additionally, TSO exhibits stereoselective interactions with biological systems, influencing its metabolic activation and toxicological profile .
Mechanism of Action
Target of Action
It’s known that stilbenes, a class of compounds to which trans-stilbene oxide belongs, have been found to interact with various biological targets, including the nf-κb pathway .
Mode of Action
It’s known that stilbenes can regulate the nf-κb pathway through the phosphorylation of iκb, leading to its degradation and the release of nf-κb, which then translocates to the nucleus for the transcription of genes .
Biochemical Pathways
Stilbenes, including this compound, are known to affect several biochemical pathways. These include pathways involved in the regulation of fat metabolism, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota . The compound’s interaction with these pathways can lead to various downstream effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Result of Action
It’s known that stilbenes can have beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of imidazole under irradiation with a white LED light source has been shown to enhance the enantioselective epoxidation of trans-Stilbene .
Biochemical Analysis
Biochemical Properties
trans-Stilbene oxide plays a significant role in advanced analytical methodologies . It is involved in innovative catalysis research, specifically in the development of carbon nitride-supported Fe(2) cluster catalysts for alkene epoxidation . This showcases its utility in sustainable chemical synthesis. It has also been shown to modulate epigenetic marks, such as DNA methylation and histone modification, which can alter gene expression patterns and contribute to disease development .
Cellular Effects
This compound has demonstrated beneficial effects in animal studies, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota . It influences cell function by modulating these cellular processes. It has also been shown to induce transporter expression in rat liver .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been shown to increase the activity of a CAR binding element luciferase reporter construct in HepG2 cells transfected with rat CAR and in mouse liver . Additionally, it increases antioxidant response element/electrophile response element luciferase reporter construct activity in HepG2 cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown consistent effects over time. For instance, the conversion efficiency of trans-Stilbene reaction remained the same for fresh and recycled catalysts after the 4th run . This indicates the stability of the compound in these settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It induces CYP2B1/2, UGT2B1, and Mdr1b mRNA expression in a gender-dependent manner and CYP3A1, epoxide hydrolase, UGT1A6, and Mrp3 in a gender-independent manner .
Subcellular Localization
It has been shown to increase the activity of a CAR binding element luciferase reporter construct in HepG2 cells transfected with rat CAR and in mouse liver , indicating its presence in these cells.
Biological Activity
Introduction
Trans-Stilbene oxide (TSO), an epoxide derivative of trans-stilbene, has garnered attention due to its diverse biological activities. With a molecular formula of C₁₄H₁₂O, TSO is characterized by its three-membered cyclic ether structure, which imparts unique reactivity and biological interactions. This article explores the biological activities of this compound, focusing on its enzymatic induction, potential estrogenic effects, antioxidant properties, and anticancer activities, supported by relevant case studies and research findings.
Cytochrome P450 Enzyme Induction
Research indicates that TSO induces the expression of liver enzymes, particularly Cytochrome P450 2B (CYP2B). This induction occurs through the activation of the constitutive androstane receptor (CAR) . In studies involving rat and mouse models, TSO administration resulted in increased levels of CYP2B mRNA as well as other drug-metabolizing enzymes such as NAD(P)H:quinone oxidoreductase (Nqo1) and epoxide hydrolase .
Table 1: Enzyme Expression Induced by TSO
Enzyme | Mechanism of Action | Reference |
---|---|---|
CYP2B (Cyp2b10) | CAR Activation | |
NQO1 | Nrf2 Activation | |
Epoxide Hydrolase | CAR-Dependent | |
UDP-glucuronosyl-transferase | CAR-Independent |
Transporter Gene Induction
In addition to metabolic enzymes, TSO has been shown to induce the expression of transporter genes in liver tissues. This effect is significant for understanding how TSO may influence drug metabolism and clearance in vivo .
Estrogenic Activity
While trans-Stilbene itself exhibits limited estrogenic activity, studies suggest that metabolites formed from TSO can possess estrogen-like effects. Specifically, liver microsomal metabolism generates compounds such as trans-4-hydroxystilbene that exhibit measurable estrogenic activity. This finding raises concerns about the long-term implications of TSO exposure on hormonal balance and reproductive health.
Antioxidant Properties
Preliminary studies have indicated that TSO may exhibit antioxidant properties. The compound's ability to activate Nrf2, a key transcription factor involved in cellular defense against oxidative stress, suggests potential protective effects against oxidative damage. This mechanism could be relevant for developing therapeutic strategies against oxidative stress-related diseases .
Case Studies and Research Findings
Research into the anticancer properties of TSO has yielded promising results. For instance, studies have demonstrated that TSO can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, it has been observed to induce apoptosis in human breast cancer cells (MDA-MB-231) and melanoma cells in vitro .
Table 2: Anticancer Effects of TSO
Scientific Research Applications
Analytical Chemistry
Chiral Stationary Phases for Liquid Chromatography
One of the significant applications of trans-Stilbene oxide is in the development of chiral stationary phases for high-performance liquid chromatography (HPLC). It has been utilized in creating cellulose derivative-coated spherical covalent organic frameworks, which enhance enantioseparation efficiency. This application is crucial for pharmaceutical analysis where chirality plays a vital role in drug efficacy and safety .
Method Selection for Chiral HPLC
This compound also aids in selecting methods for chiral HPLC through hysteresis phenomena. This technique improves the specificity and efficiency of analyzing pharmaceutical compounds, allowing for better resolution of enantiomers .
Enantioseparation Efficiency
The compound's derivatives have shown significant influence on the adsorption properties of particles used in ultrafast enantioseparations. Research indicates that varying the loading of chiral selectors can optimize these properties, further enhancing the efficiency of separation processes .
Catalysis
Alkene Epoxidation
In catalysis, this compound has been involved in innovative research focusing on carbon nitride-supported iron(II) cluster catalysts for alkene epoxidation. This application highlights its utility in sustainable chemical synthesis, providing a more environmentally friendly approach to producing epoxides from alkenes .
Biological Research
Genotoxicity Studies
This compound has been studied for its genotoxic effects, particularly its ability to induce sister chromatid exchange in cultured human lymphocytes. Research has shown that genetic polymorphisms in glutathione S-transferase genes can influence the genotoxicity of this compound, suggesting a potential risk factor in individuals with certain genetic backgrounds .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of stilbene derivatives, including this compound. These compounds exhibit stability and effectiveness as preservatives in various formulations, demonstrating their potential use in food preservation and pharmaceuticals .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Analytical Chemistry | Chiral stationary phases for HPLC | Enhances enantioseparation efficiency; pivotal for pharmaceutical analysis |
Catalysis | Alkene epoxidation using carbon nitride-supported catalysts | Sustainable synthesis method; effective conversion of alkenes to epoxides |
Biological Research | Genotoxicity studies on cultured human lymphocytes | Induces sister chromatid exchange; influenced by GSTM1 and GSTT1 genotypes |
Antimicrobial Activity | Stability and effectiveness as preservatives | Exhibits good stability; potential use in food preservation |
Case Studies
- Chiral Separation Techniques
- Environmental Impact Assessment
- Genotoxicity Correlation
Q & A
Basic Research Questions
Q. What are the common synthetic routes for trans-Stilbene oxide, and how do their yields compare?
- Methodology :
- Epoxidation of trans-Stilbene : Using ketones (e.g., acetone) and hydrogen peroxide, yields up to 98% are achieved via electrophilic addition to the double bond .
- From Benzyl Alcohol : Lower yields (~80%) are observed due to intermediate oxidation steps and side reactions .
Q. How can time-resolved transmission Raman spectroscopy characterize trans-Stilbene oxide?
- Methodology :
- Experimental Setup : Picosecond laser pulses (1 ps) are used to probe 1 mm-thick powder samples. A Monte Carlo model simulates photon migration to correct for pulse broadening .
- Data Interpretation : The model correlates observed Raman profiles with molecular dynamics, enabling analysis of isomerization kinetics .
Q. What enzymes are induced by trans-Stilbene oxide, and how is this induction studied?
- Methodology :
- In Vivo Studies : Rodent models (e.g., mice) are used to assess hepatic epoxide hydrolase and cytosolic glutathione transferase activities. trans-Stilbene oxide induces these enzymes in liver, kidney, and adrenal tissues .
- In Vitro Assays : Microsomal fractions are incubated with the compound, and enzyme activities are quantified via spectrophotometric or fluorometric methods .
Q. What in vitro models assess the cytotoxic effects of trans-Stilbene oxide on immune cells?
- Methodology :
- Cell Lines : RAW 264.7 mouse macrophages are treated with trans-Stilbene oxide (0.1–100 µM) dissolved in DMSO (≤0.1% final concentration). Viability is measured via MTT assays .
- Controls : Include resveratrol and piceatannol as reference stilbenes to compare anti-proliferative effects .
Advanced Research Questions
Q. How does electric field strength influence cis-to-trans photoisomerization efficiency in stilbene derivatives?
- Methodology :
- Experimental Design : A pulsed near-IR laser (ε = 4.5 × 10⁷ V/cm) enhances isomerization yields to 75% (vs. 35% field-free) in microliter focal volumes. Absorption spectra are monitored at 337–340 nm .
- Theoretical Analysis : Dynamic Stark shifting of ground/excited states explains the redshift in absorption, increasing cross-sectional overlap with excitation wavelengths .
Q. What methodologies optimize chemoselective hydrogenolysis of trans-Stilbene oxide to benzylic alcohols?
- Methodology :
- Catalyst Selection : Pd(0) EnCat™40NP achieves 99% yield in 5 hours without over-reduction. Catalyst recycling (10 cycles) maintains >96% yield, with palladium leaching <5 ppm (ICP analysis) .
- Comparison to Pd/C : Pd/C yields 80% under identical conditions, highlighting EnCat’s superior chemoselectivity .
Q. What chiral stationary phases (CSPs) are effective for enantiomeric separation of trans-Stilbene oxide?
- Methodology :
- Beta-Cyclodextrin CSP : Synthesized via click chemistry, this phase resolves enantiomers (e.g., trans-Stilbene oxide) with a limit of quantification (LOQ) of 10 µg/mL. Calibration curves (3–20 mg/mL) show linearity (R² > 0.99) .
- HPLC Conditions : Use Chiralcel OD columns with n-hexane/2-propanol (90:10) at 1.0 mL/min and UV detection (270 nm) .
Q. How does Fe(II)-catalyzed kinetic resolution achieve enantioselectivity in trans-Stilbene oxide reactions?
- Methodology :
- Reaction Setup : Fe(II) catalysts at –20°C yield β-hydroxy indole derivatives with 54% enantiomeric excess (ee). Unreacted epoxide is recovered at 48% ee .
- Challenges : Competing pathways (e.g., racemization) require precise temperature control and catalyst tuning to improve selectivity .
Q. What statistical and experimental design considerations are critical for interpreting trans-Stilbene oxide’s biological effects?
- Methodology :
- Study Design : Ensure adequate sample size, randomization, and blinding in cytotoxicity assays. Report limitations (e.g., DMSO solvent effects) .
- Data Interpretation : Distinguish correlation from causation in observational studies; use hypothesis-driven experiments (e.g., enzyme inhibition assays) to validate mechanisms .
Comparison with Similar Compounds
Stilbenes and their derivatives, such as resveratrol (RES), trans-stilbene (TS), and piceatannol (PIC), share structural similarities with TSO but differ markedly in biological and chemical properties. Below is a systematic comparison:
Key Findings :
- Enzyme Induction: TSO uniquely induces epoxide hydrolase (300% increase in rat liver) without significantly altering monooxygenases like CYP-450, unlike phenobarbital, which broadly induces phase I enzymes .
- Estrogenic Activity : TS and TSO require metabolic activation (via cytochrome P450 1A1/2) to exhibit estrogenicity, but cis-isomers (e.g., cis-stilbene oxide) are 10-fold less active .
Metabolic and Toxicological Profiles
Structural and Stereochemical Effects
- Stereoselectivity : The trans-configuration of TSO is critical for its enzyme-inducing activity, as cis-stilbene oxide shows negligible effects on epoxide hydrolase .
- Electron Density : Methoxy-substituted stilbenes (e.g., 4,4'-dihydroxy-TS) exhibit enhanced fluorescence and antioxidant activity compared to TSO, which lacks hydroxyl groups .
Properties
IUPAC Name |
(2R,3R)-2,3-diphenyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCJQKUWGAZPFX-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315411 | |
Record name | (R,R)-Stilbene oxide | |
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Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Aldrich MSDS] | |
Record name | trans-Stilbene oxide | |
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CAS No. |
25144-18-7, 1439-07-2 | |
Record name | (R,R)-Stilbene oxide | |
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Record name | Stilbene oxide, (2R,3R)- | |
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Record name | trans-Stilbene oxide | |
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Record name | trans-Stilbene oxide | |
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Record name | (R,R)-Stilbene oxide | |
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Record name | trans-α,α-epoxydibenzyl | |
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Record name | STILBENE OXIDE, (2R,3R)- | |
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Retrosynthesis Analysis
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